molecular formula C17H17ClN2O3S B7590743 N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide

Cat. No. B7590743
M. Wt: 364.8 g/mol
InChI Key: OPARGSJCOBEEAD-WAZQMIMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide involves the inhibition of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory prostaglandins. The compound has also been found to inhibit the activity of certain proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell proliferation, and induce apoptosis (programmed cell death) in cancer cells. The compound has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes and proteins, making it a valuable tool for studying the biological pathways involved in various diseases. However, the compound may have off-target effects and its use in vivo may be limited by its potential toxicity.

Future Directions

There are several future directions for the study of N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of COX-2 and other proteins involved in inflammation and cancer. Another direction is the investigation of the compound's potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound may have applications in the development of new antibiotics and anti-viral agents.

Synthesis Methods

The synthesis of N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide involves the reaction between 4-ethoxybenzenesulfonyl chloride and 2-chloro-3-phenylacrylonitrile in the presence of a base. The resulting product is then treated with ammonia to yield the final compound.

Scientific Research Applications

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-2-23-16-8-10-17(11-9-16)24(21,22)20-19-13-15(18)12-14-6-4-3-5-7-14/h3-13,20H,2H2,1H3/b15-12-,19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPARGSJCOBEEAD-WAZQMIMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NN=CC(=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=C/C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.